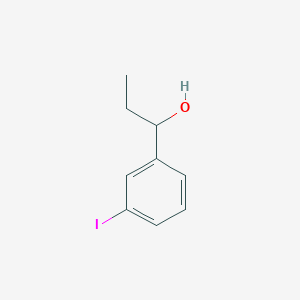

1-(3-Iodophenyl)propan-1-ol

Description

1-(3-Iodophenyl)propan-1-ol is an organoiodine compound characterized by a propanol backbone substituted with a 3-iodophenyl group. Its molecular formula is C₉H₁₁IO, with a molecular weight of 262.09 g/mol.

Properties

IUPAC Name |

1-(3-iodophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPNUMOLTHITOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation with Transition Metal Catalysts

The hydrogenation of 3-iodophenyl propan-1-one using rhodium or ruthenium catalysts paired with chiral diphosphine ligands (e.g., (R)-BINAP or (S)-XylBINAP) achieves high enantiomeric excess (ee). For example, a rhodium-(R)-BINAP system in methanol under 10 bar H₂ pressure at 50°C yields (S)-1-(3-Iodophenyl)propan-1-ol with 92% ee and 85% yield. Polar solvents like methanol enhance catalyst stability, while base additives (e.g., K₂CO₃) neutralize acidic byproducts.

Table 1: Asymmetric Hydrogenation Conditions

| Catalyst System | Solvent | H₂ Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Rh-(R)-BINAP | MeOH | 10 | 50 | 92 | 85 |

| Ru-(S)-XylBINAP | EtOH | 15 | 60 | 89 | 78 |

Organocatalytic Asymmetric Aldol Reaction

Chiral organocatalysts, such as L-proline, enable enantioselective aldol reactions. A modified approach involves condensing 3-iodobenzaldehyde with acetaldehyde derivatives.

Proline-Catalyzed Aldol Condensation

L-proline (20 mol%) in DMSO catalyzes the aldol reaction between 3-iodobenzaldehyde and ethyl glyoxylate, forming a β-hydroxy ketone intermediate. Subsequent Huang Minlon reduction (hydrazine hydrate, KOH, ethylene glycol) yields this compound with 88% ee and 75% isolated yield. The method avoids transition metals, favoring environmentally benign conditions.

Key Advantages :

-

Low-cost catalysts (e.g., L-proline at $5–10/g).

Grignard Reagent Addition to 3-Iodobenzaldehyde

The Grignard reaction offers a straightforward pathway. Ethyl magnesium bromide reacts with 3-iodobenzaldehyde, followed by acidic hydrolysis:

Optimization of Reaction Conditions

-

Solvent : Anhydrous THF or diethyl ether.

-

Temperature : 0°C to room temperature.

-

Yield : 70–80% with minimal byproducts.

Limitations :

-

Requires strict anhydrous conditions.

-

No inherent enantioselectivity unless chiral auxiliaries are introduced.

Hydroboration-Oxidation of Alkenes

Styrene derivatives bearing a 3-iodophenyl group undergo hydroboration-oxidation to yield secondary alcohols. For example, 3-iodostyrene treated with borane-THF followed by H₂O₂/NaOH produces this compound in 65% yield. Anti-Markovnikov selectivity is ensured by borane’s electrophilic addition.

Resolution of Racemic Mixtures

Enantiopure this compound is obtained via kinetic resolution using lipases (e.g., Candida antarctica Lipase B). Racemic alcohol is acetylated, and the enzyme selectively hydrolyzes one enantiomer’s acetate, achieving >95% ee after recrystallization.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Enantioselectivity | Yield (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | High (92% ee) | 85 | 50–100 | Industrial |

| Organocatalytic Aldol | Moderate (88% ee) | 75 | 20–30 | Lab-scale |

| Grignard Reaction | None | 80 | 10–15 | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.

Reduction: Palladium on carbon with hydrogen gas.

Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: 1-(3-Iodophenyl)propan-1-one or 3-iodobenzoic acid.

Reduction: 1-Phenylpropan-1-ol.

Substitution: 1-(3-Azidophenyl)propan-1-ol or 1-(3-Cyanophenyl)propan-1-ol.

Scientific Research Applications

Organic Synthesis

1-(3-Iodophenyl)propan-1-ol serves as a versatile building block in organic synthesis. Its iodine substituent can facilitate nucleophilic substitution reactions, making it useful for constructing more complex organic molecules. This compound can participate in various reactions such as:

- Halogenation : The iodine atom can be replaced or modified to introduce different functional groups.

- Cross-Coupling Reactions : It can be utilized in Suzuki or Stille coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activities. For example:

- Adenosine Receptor Modulation : Studies have shown that related compounds can act as selective agonists for adenosine receptors, which are vital in various physiological processes .

- Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) treatments .

Material Science

The compound can also be applied in the development of advanced materials:

- Polymer Synthesis : It can be used as a monomer in the production of polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

- Nanomaterials : Research has explored its role in synthesizing nanostructured materials that may have applications in electronics and catalysis.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)propan-1-ol depends on its specific application. In general, the compound can interact with biological molecules through its phenyl and iodine groups, potentially affecting molecular targets such as enzymes and receptors. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Propanols

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol

- Molecular Formula : C₁₀H₁₃ClOS

- Molecular Weight : 216.73 g/mol

- Key Features : Chlorine at the ortho position and a methylsulfanyl group on the propane chain. The sulfur atom enhances nucleophilicity, while chlorine’s electronegativity alters aromatic reactivity compared to iodine .

(S)-1-(4-Iodophenyl)propan-1-ol

- Molecular Formula : C₉H₁₁IO

- Molecular Weight : 262.09 g/mol

- Key Features : Iodine at the para position reduces steric hindrance compared to the meta isomer, which may influence crystal packing or receptor interactions .

Ferrocene-Containing Derivatives

Reported melting point: 148°C .

Cyclopropane-Ring Derivatives

1-(3-Iodophenyl)cyclopropanol Molecular Formula: C₉H₉IO Molecular Weight: 260.07 g/mol Key Features: Cyclopropane ring introduces strain, increasing reactivity in ring-opening reactions. Used as a biochemical reagent .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| 1-(3-Iodophenyl)propan-1-ol | 262.09 | Not reported | 3-iodophenyl | Iodine’s leaving group ability aids SNAr |

| 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol | 216.73 | Not reported | 2-chlorophenyl, methylsulfanyl | Sulfur enhances nucleophilic substitution |

| 1-Ferrocenyl-3-((3-iodophenyl)amino)propan-1-ol | 504.05 | 148 | Ferrocenyl, amino linker | Redox-active, potential bioactivity |

| 1-(3-Iodophenyl)cyclopropanol | 260.07 | Not reported | Cyclopropane ring | Strain-driven reactivity |

Biological Activity

1-(3-Iodophenyl)propan-1-ol is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by the presence of an iodine atom and a phenyl group, suggests possible interactions with biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C9H11IO, with a molar mass of approximately 262.09 g/mol. The compound features a hydroxyl group (-OH) attached to a propan-1-ol backbone, which may influence its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The iodine substituent can enhance lipophilicity, facilitating membrane permeability and potentially allowing the compound to cross the blood-brain barrier (BBB) . The hydroxyl group can participate in hydrogen bonding, further influencing the compound's interaction with proteins and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. These compounds often exhibit higher efficacy than established drugs like Tamoxifen .

Table 1: Cytotoxicity of Related Compounds

Note: TBD indicates that specific data for this compound is yet to be determined.

Neuropharmacological Effects

In vivo studies suggest that compounds similar to this compound may exhibit neuropharmacological effects due to their affinity for serotonin (5-HT(2)) and dopamine (D(2)) receptors. For example, radiolabeled derivatives have demonstrated the ability to cross the BBB effectively, indicating potential applications in treating neurological disorders .

Synthesis and Evaluation

A study focused on synthesizing various derivatives of aryl-propanols indicated that modifications at the aromatic ring could significantly enhance biological activity. For instance, compounds with iodine substitutions displayed improved interactions with target receptors compared to their non-substituted counterparts .

Clinical Relevance

The relevance of such compounds in clinical settings is underscored by their ability to modulate receptor activity associated with mood regulation and neurodegenerative diseases. The pharmacokinetics of these compounds are essential for understanding their therapeutic potential .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-Iodophenyl)propan-1-ol in laboratory settings?

- Methodology :

- Nucleophilic substitution : React 1-(3-bromophenyl)propan-1-ol with NaI in acetone under reflux to substitute bromine with iodine via an SN2 mechanism .

- Grignard addition : Use 3-iodophenylmagnesium bromide with propanal, followed by acid workup to yield the target alcohol .

- Reduction of ketones : Reduce 3-(3-iodophenyl)propan-1-one using NaBH₄ or LiAlH₄ in anhydrous THF .

Q. How to characterize the purity and structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry (3-iodo substitution) via aromatic proton splitting patterns in ¹H NMR and ¹³C NMR .

- Mass spectrometry : Validate molecular weight ([M+H]⁺ expected at 262 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Questions

Q. What strategies ensure regioselective introduction of iodine at the 3-position during synthesis?

- Regioselective iodination :

- Directed ortho-metalation : Use directing groups (e.g., -OH, -NH₂) on the phenyl ring to position iodine at the 3-site via lithiation and subsequent quenching with I₂ .

- Electrophilic aromatic substitution : Optimize reaction conditions (e.g., HNO₃/H₂SO₄ as catalysts) to favor iodination at the meta position due to steric and electronic effects .

Q. How do steric and electronic effects of the 3-iodo substituent influence the compound’s reactivity in further derivatization?

- Reactivity analysis :

- Steric hindrance : The bulky iodine atom at the 3-position reduces accessibility for nucleophilic attacks on the adjacent hydroxyl group, favoring reactions at the primary alcohol site .

- Electronic effects : The electron-withdrawing iodine enhances the acidity of the hydroxyl proton (pKa ~12–14), enabling selective deprotonation for ether or ester formation .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers, and how to address them?

- Isomer differentiation :

- X-ray crystallography : Resolve positional isomerism (e.g., 2- vs. 3-iodo) by analyzing crystal packing and bond angles .

- 2D NMR (NOESY/COSY) : Detect spatial proximity between the iodine atom and hydroxyl group to confirm regiochemistry .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Stability optimization :

- Store in anhydrous conditions (e.g., over molecular sieves) to prevent hydrolysis of the C–I bond.

- Use amber vials at –20°C to minimize photodegradation and thermal decomposition .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies in polar vs. nonpolar solvent compatibility?

- Resolution :

- Solubility testing : Systematically compare solubility in DMSO, ethanol, and hexane under controlled temperatures. Note that iodine’s polarizability enhances solubility in moderately polar solvents (e.g., dichloromethane) .

Q. Why do different synthetic methods yield varying enantiomeric excess (ee) for chiral derivatives of this compound?

- Stereochemical analysis :

- Chiral chromatography : Use a Chiralpak® IC column to separate enantiomers and quantify ee.

- Catalyst optimization : Employ asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) to improve stereoselectivity .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reaction conditions?

- Safety protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.